molecular formula C12H16ClN3S B5674250 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

Cat. No. B5674250
M. Wt: 269.79 g/mol
InChI Key: UARSVTDRHHWACK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione derivatives often involves hetero-cyclization reactions. For example, a related compound, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through a reaction of 4-chlorophenyl isothiocyanate and formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This indicates the potential pathway for synthesizing similar triazolidine derivatives, focusing on the selection of appropriate precursors and reaction conditions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. The single-crystal X-ray structure determination of a similar compound revealed that the molecule exists as a thione tautomer, with the five-membered ring being planar and forming a dihedral angle with the chlorophenyl ring, indicating an almost orthogonal relationship (Yeo, Azizan, & Tiekink, 2019). This structural insight is crucial for understanding the chemical behavior and reactivity of 2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds similar to 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione have been synthesized and evaluated for their antibacterial activity. A study by Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of a related compound and screened them against several bacterial strains, demonstrating potential in antibacterial applications.

Reaction with Aldehydes and Ketones

Research by Zelenin et al. (1992) explored the reaction of aldehydes and ketones with 1,2,4-trimethylthiosemicarbazide in chloroform, leading to the formation of 1,2,4-triazolidine-3-thiones. This study highlights a potential synthetic pathway relevant to compounds like 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.

X-ray Crystallography

The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized using X-ray crystallography by Yeo et al. (2019). This study provides valuable structural information that can be relevant to the analysis of similar compounds like 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione.

Electron Impact Ionization Mass Spectrometry

The study of the mass spectra of similar compounds was conducted by Pihlaja et al. (1991). They investigated the fragmentation and reaction pathways of 1,2,4-triazolidine-3-thiones under electron impact, which is crucial for understanding the mass spectrometric behavior of related compounds.

Lipase and α-Glucosidase Inhibition

The study by Bekircan et al. (2015) involved synthesizing novel compounds derived from a similar structure and testing them for lipase and α-glucosidase inhibition. This indicates potential pharmaceutical applications for related compounds in metabolic disorders.

Density Functional Theory (DFT) Studies

Abosadiya et al. (2018) synthesized new triazole and triazolidin derivatives, including a compound structurally similar to 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione, and analyzed them using DFT. This provides insights into the electronic structure and properties of such compounds.

Acetylcholinesterase Inhibition

A study by Mahajan et al. (2020) synthesized 1,2,4-triazolidine-3-thione derivatives and tested them for acetylcholinesterase inhibition, showing potential for applications in neurodegenerative diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-3-12(4-2)14-11(17)16(15-12)10-7-5-9(13)6-8-10/h5-8,15H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARSVTDRHHWACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
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2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
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2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
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